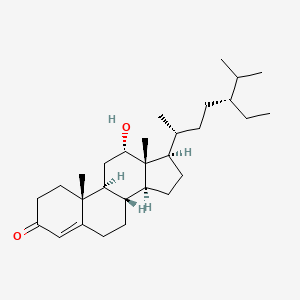

12alpha-Hydroxystigmast-4-en-3-one

Description

Overview of Steroidal Natural Products in Chemical Biology Research

Steroidal natural products represent a vast and diverse class of lipids characterized by a distinctive four-ring steroid nucleus. numberanalytics.comnumberanalytics.com This core structure consists of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring fused together. numberanalytics.com Found across a wide array of organisms including plants, animals, and fungi, these compounds are fundamental to numerous biological processes. numberanalytics.comnumberanalytics.com In the realm of chemical biology, steroidal natural products are of significant interest due to their extensive range of biological activities, which has led to their use in various industries, including pharmaceuticals. numberanalytics.com

These compounds play crucial roles in functions such as regulating hormone levels, maintaining cell membrane structure, and participating in signaling pathways. numberanalytics.com The structural diversity of natural steroids is vast, with classifications including sterols, steroid hormones, and bile acids. numberanalytics.com Their complex chemistry and potent bioactivities have made them a cornerstone of natural products chemistry, providing valuable leads for the development of new therapeutic agents. numberanalytics.comacs.org Researchers are particularly interested in how their unique three-dimensional structures interact with biological targets, leading to effects such as anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comnih.gov The study of these molecules continues to reveal novel structures and mechanisms of action, highlighting their importance in drug discovery and as tools for probing biological systems. acs.org

Significance of 12alpha-Hydroxystigmast-4-en-3-one within the Phytosteroid Class

This compound is a specific type of phytosteroid, which are steroids originating from plant sources. researchgate.net Phytosteroids are structurally similar to cholesterol and are characterized by a cyclopentane perhydrophenanthrene ring system, with variations primarily in the carbon side chains. researchgate.net The significance of this compound in its class stems from its demonstrated biological activities, which have positioned it as a compound of academic and research interest.

Initial bioassays revealed that this compound possesses notable cytotoxic and antitumor properties. researchgate.netresearchgate.netnih.gov Specifically, it was found to be cytotoxic in a brine shrimp lethality bioassay, showing a 50% lethal concentration (LC50) of 9.9 μg/ml. researchgate.netnih.govingentaconnect.com Furthermore, it exhibited significant antitumor activity in a potato disc bioassay, with a 50% tumor inhibition (Ti50) value of 14.1 μg/ml. researchgate.netnih.govingentaconnect.com The compound has also been noted for showing modest antibacterial activity against several bacterial strains. researchgate.net Its structural similarity to other known bioactive steroids, such as 6-Hydroxystigmast-4-en-3-one, further underscores its importance for comparative structure-activity relationship studies within this chemical class. researchgate.net

Historical Context of its Discovery and Early Research Investigations

The discovery of this compound was the result of a bioassay-guided phytochemical investigation of the plant Toona ciliata (family Meliaceae), a tree found widely in South and Southeast Asia. ingentaconnect.com Researchers isolated the compound from the petroleum ether extract of the plant's stem bark. researchgate.netnih.govingentaconnect.com It was identified as a new hydroxy steroidal ketone that had not been previously described in scientific literature. researchgate.netnih.govingentaconnect.com

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis. researchgate.netresearchgate.netnih.gov Techniques such as Fast Atom Bombardment Mass Spectrometry (FABMS) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy were instrumental in determining its molecular formula as C₂₉H₄₈O₂. ingentaconnect.com Infrared (IR) spectroscopy confirmed the presence of hydroxyl and carbonyl functional groups. ingentaconnect.com Following its isolation and structural characterization, initial research focused on evaluating its biological activity, which led to the discovery of its cytotoxic and antitumor potential through established bioassays like the brine shrimp lethality and potato disc assays. researchgate.netnih.govingentaconnect.com

Structure

3D Structure

Properties

Molecular Formula |

C29H48O2 |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(8R,9S,10R,12S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)24-12-13-25-23-11-10-21-16-22(30)14-15-28(21,5)26(23)17-27(31)29(24,25)6/h16,18-20,23-27,31H,7-15,17H2,1-6H3/t19-,20-,23+,24-,25+,26+,27+,28+,29-/m1/s1 |

InChI Key |

IULLRLIZPZAIAB-OLFJSBBZSA-N |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C)C(C)C |

Synonyms |

12-hydroxystigmast-4-en-3-one 12alpha-hydroxystigmast-4-en-3-one |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Ethnobotanical Contextualization

Identification of Plant Sources and Associated Botanical Families

Occurrence in Toona ciliata (Meliaceae)

12alpha-Hydroxystigmast-4-en-3-one was notably isolated from the petroleum ether extract of the stem bark of Toona ciliata M. Roem. researchgate.netnih.gov. This discovery was the result of a bioassay-guided phytochemical investigation. researchgate.netnih.gov Toona ciliata, a member of the Meliaceae family, is commonly known as Australian red cedar or toon tree. wikipedia.orgmissouribotanicalgarden.org The isolation of this compound from T. ciliata has spurred further interest in the plant's chemical composition. researchgate.netnih.gov

Occurrence in Polygonatum orientale (Asparagaceae)

The compound 12-Hydroxystigmast-4-en-3-one has also been isolated from the rhizomes of Polygonatum orientale Desf., a member of the Asparagaceae family. researchgate.netresearchgate.net This perennial herbaceous plant is found in the northern regions of Iran. researchgate.net The identification of this phytosteroid in P. orientale was a significant finding, as it was the first time this compound had been reported in the Polygonatum genus. researchgate.netresearchgate.net

Related Steroids in Other Plant Genera (e.g., Ailanthus, Scorzonera)

While this compound itself has a limited known distribution, structurally similar steroids are found in other plant genera. For instance, the genus Ailanthus, particularly Ailanthus altissima of the Simaroubaceae family, is known to produce a variety of steroids. scilit.comnih.govmdpi.com Recent studies have led to the isolation of new steroidal compounds, ailanstigol A and ailanstigol B, from its leaves. scilit.comnih.gov These compounds have demonstrated antibacterial properties. scilit.com

The genus Scorzonera (family Asteraceae) is another source of diverse steroids. nih.govnih.govresearchgate.net Phytochemical investigations of various Scorzonera species have revealed the presence of triterpenoids and steroids, including β-sitosterol and stigmasterol (B192456). nih.govresearchgate.net These findings highlight the chemical diversity within this genus and its potential for yielding novel steroidal structures. nih.govnih.gov

Geographical Distribution and Ecological Considerations of Source Organisms

Toona ciliata is a widely distributed forest tree. wikipedia.org Its native range extends from South Asia, covering Afghanistan, to Papua New Guinea and Australia. wikipedia.org It is also found in tropical Asia and has been extensively cultivated in tropical Africa for timber and as an ornamental tree. prota4u.org The species thrives in both primary and secondary forests, often along rivers and in valleys at altitudes up to 1500 meters. prota4u.org It prefers well-drained, fertile soils and can tolerate some drought once established. prota4u.org In Australia, its natural habitat is the subtropical forests of New South Wales and Queensland. wikipedia.org Due to its wide cultivation, it has become naturalized in parts of southern and eastern Africa. wikipedia.orglucidcentral.org

Polygonatum orientale , also known as Oriental Solomon's Seal, is native to Western Asia and Eastern Europe. wikipedia.orgwikipedia.org It is found in regions from Turkey east to Russia. plantdelights.com This perennial plant typically grows in shady environments and prefers humus-rich, well-draining soil. dancingoaks.com In Iran, it is found in the northern parts of the country. researchgate.net The genus Polygonatum as a whole is distributed throughout the temperate Northern Hemisphere, with a significant number of species found in Asia. wikipedia.orgnih.gov

Traditional Uses of Source Plants as a Basis for Modern Phytochemical Research

The traditional medicinal uses of plants often provide the impetus for modern phytochemical investigations. Toona ciliata has a rich history in traditional medicine throughout its native range. prota4u.orgpfaf.org Various parts of the plant, particularly the bark, are used as an astringent and tonic, and to treat dysentery and heal wounds. prota4u.org The flowers have been used to stimulate menstrual flow. pfaf.org In Chinese folk medicine, the bark has been used to treat conditions like fever, ringworm, and menstrual disturbances. researchgate.net The plant is also used in traditional remedies for ulcers, leprosy, and as an aphrodisiac. researchgate.netresearchgate.net These diverse applications have prompted scientific inquiry into its chemical constituents, leading to the isolation of compounds like this compound. researchgate.netnih.gov

Similarly, the rhizomes of Polygonatum orientale have been used in Iranian traditional medicine as a tonic, aphrodisiac, and for wound healing. researchgate.net They have also been employed to treat kidney stones, gout, rheumatism, and diabetes. researchgate.net The genus Polygonatum is well-regarded in traditional Chinese medicine, where the rhizomes of various species are used to treat a range of ailments, including age-related diseases, diabetes, and lung conditions. nih.govnih.gov The documented ethnobotanical uses of Polygonatum species have guided researchers to explore their phytochemical profiles, resulting in the identification of numerous bioactive compounds, including steroidal saponins (B1172615) and polysaccharides. nih.govnih.gov The discovery of 12-Hydroxystigmast-4-en-3-one in P. orientale adds to the understanding of the chemical basis for its traditional uses. researchgate.netresearchgate.net

Advanced Methodologies for Isolation and Purification of 12alpha Hydroxystigmast 4 En 3 One

Solvent Extraction Protocols from Plant Biomass

The initial and critical step in the isolation of 12alpha-Hydroxystigmast-4-en-3-one from plant sources, such as the stem bark of Toona ciliata, is the selective extraction of the compound from the raw biomass. nih.govresearchgate.net The choice of solvent is paramount and is dictated by the polarity of the target molecule and the desire to minimize the co-extraction of undesirable compounds. For steroidal compounds like this compound, which are lipophilic in nature, non-polar solvents are generally preferred.

Petroleum ether, a light, non-polar solvent, has been successfully utilized for the extraction of this compound. nih.govresearchgate.net This solvent is effective in solubilizing steroids and other lipids while leaving more polar compounds, such as chlorophyll and glycosides, in the plant material. mdpi.com

Methanol, a more polar solvent, is also employed for the extraction of a broad range of phytochemicals, including terpenoids and steroids. mdpi.com While it may extract a wider array of compounds, its ability to penetrate plant tissues can lead to high extraction yields. core.ac.uk Often, a sequential extraction protocol is employed, starting with a non-polar solvent like petroleum ether to obtain a crude lipid- and steroid-rich fraction, which can then be further processed.

The selection of the extraction solvent directly impacts the composition of the initial extract and the subsequent purification strategy. The following table provides a comparative overview of petroleum ether and methanol for the extraction of this compound.

| Solvent | Polarity | Target Compounds | Rationale for Use |

| Petroleum Ether | Non-polar | Steroids, essential oils, lipids | Selectively extracts lipophilic compounds like this compound, minimizing the co-extraction of polar impurities. mdpi.com |

| Methanol | Polar | Terpenoids, steroids, flavonoids, glycosides | Can achieve high extraction yields due to its ability to penetrate plant tissues; may require a subsequent defatting step if a non-polar fraction is desired. mdpi.comcore.ac.uk |

Chromatographic Separation Techniques for Compound Enrichment

Following solvent extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are therefore essential for the enrichment and isolation of the target molecule, this compound.

Column chromatography is a fundamental and widely used technique for the purification of natural products. For the separation of steroidal compounds, silica gel is a common and effective stationary phase due to its polar nature. The separation mechanism is based on the differential adsorption of the compounds in the mixture to the silica gel.

In the purification of this compound, the crude petroleum ether extract is typically subjected to column chromatography on silica gel. nih.gov The separation is achieved by eluting the column with a solvent system of increasing polarity, a technique known as gradient elution. A common mobile phase for the separation of steroids is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate. By gradually increasing the proportion of the more polar solvent, compounds are eluted in order of increasing polarity.

The following table outlines a representative gradient elution protocol for the purification of this compound on a silica gel column.

| Mobile Phase Composition (Hexane:Ethyl Acetate) | Elution Stage | Compounds Eluted |

| 95:5 | Initial | Highly non-polar compounds (e.g., fats, waxes) |

| 90:10 to 80:20 | Intermediate | Less polar steroids and terpenoids |

| 70:30 to 50:50 | Final | Moderately polar compounds, including this compound |

Preparative Thin Layer Chromatography (pTLC) is a valuable technique for the fine purification of compounds from fractions obtained through column chromatography. It operates on the same principle of differential adsorption as column chromatography but on a planar surface. For the isolation of this compound, pTLC on silica gel plates can be employed to separate it from other closely related steroids that may have co-eluted during column chromatography.

A suitable solvent system is chosen to achieve good separation of the target compound from impurities, as visualized under UV light or by staining with a suitable reagent. The band corresponding to this compound is then scraped from the plate, and the compound is eluted from the silica gel with a polar solvent.

The table below details a typical pTLC system for the purification of a steroidal ketone like this compound.

| Stationary Phase | Mobile Phase (v/v) | Visualization | Expected Rf Range |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV light (254 nm) or Anisaldehyde-sulfuric acid reagent | 0.3 - 0.5 |

High-Performance Liquid Chromatography (HPLC) in Purity Enhancement and Fractionation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and efficiency for the final purification and purity assessment of isolated compounds. For this compound, reversed-phase HPLC is a suitable method for achieving high purity.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. This allows for the separation of compounds based on their hydrophobicity. The high resolving power of HPLC can separate isomers and other closely related impurities that may be difficult to resolve by other chromatographic methods. The eluted compound can be collected in fractions for further analysis.

The following table presents a representative HPLC method for the final purification of this compound.

| HPLC System | Column | Mobile Phase | Flow Rate | Detection |

| Preparative HPLC | C18 (e.g., 250 x 10 mm, 5 µm) | Isocratic mixture of Methanol and Water (e.g., 90:10) | 4.0 mL/min | UV at 242 nm |

Sophisticated Spectroscopic and Spectrometric Approaches to Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules like 12alpha-hydroxystigmast-4-en-3-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon skeleton and the surrounding proton environments.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon framework.

In a study by Chowdhury et al. (2003), the ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer. researchgate.net The ¹³C NMR spectrum displayed 29 distinct carbon resonances, which, in conjunction with mass spectrometry data, supported the molecular formula C₂₉H₄₈O₂. researchgate.net

Key signals in the ¹H NMR spectrum include a singlet at δ 5.70 ppm, characteristic of the olefinic proton at C-4 in the α,β-unsaturated ketone system of the A-ring. researchgate.net The presence of a hydroxyl group was indicated by a signal, and its position at C-12 was confirmed by the chemical shift and multiplicity of the H-12 proton. The numerous overlapping signals in the upfield region are typical for the complex proton environment of the steroidal backbone and its side chain. researchgate.net

The ¹³C NMR data further substantiates the proposed structure. The signal for the carbonyl carbon (C-3) of the enone system appears at δ 199.5 ppm. The olefinic carbons, C-4 and C-5, resonate at δ 123.8 and δ 171.5 ppm, respectively. A key signal at δ 75.5 ppm is assigned to the carbon bearing the hydroxyl group (C-12). researchgate.net The remaining signals correspond to the other carbons of the steroid nucleus and the stigmastane (B1239390) side chain.

Table 1: ¹H and ¹³C NMR Data for this compound

| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

|---|---|---|

| 3 | 199.5 | - |

| 4 | 123.8 | 5.70 (s) |

| 5 | 171.5 | - |

| 12 | 75.5 | 3.98 (br, s) |

| 18 | 12.1 | 0.75 (s) |

| 19 | 19.1 | 1.18 (s) |

| 21 | 18.7 | 0.91 (d, J=6.5 Hz) |

| 26 | 19.8 | 0.84 (d, J=6.5 Hz) |

| 27 | 19.0 | 0.85 (d, J=6.5 Hz) |

| 29 | 12.0 | 0.81 (t, J=7.0 Hz) |

Data sourced from Chowdhury et al. (2003). researchgate.net

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMBC, NOESY)

While one-dimensional NMR provides a foundational understanding, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and elucidating the complex network of connections and spatial relationships within the molecule. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical in this regard.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. This would be crucial in tracing the connectivity within the steroid rings and the side chain.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This technique is invaluable for piecing together the carbon skeleton by connecting different spin systems identified in the COSY spectrum. For instance, correlations from the methyl protons (H-18 and H-19) to surrounding quaternary carbons would confirm their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This is particularly important for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid nucleus. The α-orientation of the hydroxyl group at C-12 would be confirmed by NOE correlations between H-12 and nearby axial protons.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing clues about its structure through fragmentation patterns.

Soft Ionization Techniques (e.g., FABMS, HRESIMS)

Soft ionization techniques are employed to generate ions of the intact molecule with minimal fragmentation, allowing for the accurate determination of the molecular weight.

In the analysis of this compound, Fast Atom Bombardment Mass Spectrometry (FABMS) was utilized. researchgate.net This technique yielded a sodium adduct ion [M+Na]⁺ at a mass-to-charge ratio (m/z) of 451. researchgate.net This observation, combined with the ¹³C NMR data, led to the proposal of the molecular formula C₂₉H₄₈O₂, which has a calculated molecular weight of 428.7 g/mol . researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is another soft ionization technique that would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and further confirming the proposed molecular formula.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to investigate the stereochemical properties of chiral molecules. CD measures the differential absorption of left and right circularly polarized light, which is a unique property of chiral compounds.

The CD spectrum of a steroid is particularly sensitive to the conformation and configuration of its chiral centers, especially the arrangement of the fused rings and the nature of the chromophores present. The α,β-unsaturated ketone chromophore in the A-ring of this compound would produce characteristic Cotton effects in the CD spectrum. By applying established empirical rules, such as the octant rule for ketones, and by comparing the experimental CD spectrum to that of related steroids with known absolute configurations, the absolute stereochemistry of the entire molecule can be determined.

While specific experimental Circular Dichroism data for this compound is not detailed in the available literature, this technique remains a crucial tool for the unambiguous assignment of the absolute configuration of such chiral natural products.

Chemical Synthesis and Semisynthesis of 12alpha Hydroxystigmast 4 En 3 One and Its Structural Analogs

Strategies for Total Chemical Synthesis of the Steroidal Core

The total synthesis of a complex steroid such as 12alpha-hydroxystigmast-4-en-3-one, which has not yet been reported in its entirety, would represent a landmark achievement in organic synthesis. The general approaches to constructing the fundamental ABCD ring system of steroids have been a subject of intense research for decades, providing a rich playbook of potential strategies.

Historically, the total synthesis of steroids, such as the pioneering synthesis of equilenin (B1671562) by Bachmann, has relied on a series of annulation reactions to build the fused ring system. These often involve classical reactions like the Robinson annulation, Diels-Alder reactions, and various cyclization strategies to forge the six-membered A, B, and C rings and the five-membered D ring. youtube.com A hypothetical total synthesis of this compound would need to address several key challenges:

Construction of the Tetracyclic Core: Modern synthetic methods would likely employ powerful transition-metal-catalyzed cross-coupling reactions, cascade reactions, or enantioselective cyclizations to assemble the core with high efficiency and stereocontrol.

Control of Stereochemistry: The stigmastane (B1239390) skeleton possesses multiple stereocenters. Any total synthesis would require exquisite control over the relative and absolute stereochemistry at each of these centers. This is often achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Introduction of the Side Chain: The complex C-17 side chain is a significant hurdle. Strategies for its introduction could involve convergent approaches, where the side chain is synthesized separately and then coupled to the steroidal core, or linear approaches where it is built up step-by-step on the pre-formed ring system.

Late-Stage Functionalization: The introduction of the 12α-hydroxyl group and the α,β-unsaturated ketone in the A-ring would likely be performed in the later stages of the synthesis to avoid potential interference with earlier bond-forming reactions.

Semisynthetic Approaches from Readily Available Steroidal Precursors

Semisynthesis, which utilizes abundant, structurally related natural products as starting materials, is a more common and economically viable strategy for the preparation of complex steroids. For this compound, the most logical precursors are common phytosterols (B1254722) such as β-sitosterol and stigmasterol (B192456), which are readily available from plant sources. researchgate.net

The general semisynthetic route would involve two key transformations: modification of the A/B ring system and introduction of the 12α-hydroxyl group. The conversion of the typical Δ⁵-3β-hydroxy moiety of phytosterols to the Δ⁴-3-one system is a well-established process, often achieved through an Oppenauer oxidation or a two-step sequence of oxidation of the 3β-hydroxyl group to a ketone followed by isomerization of the double bond from the Δ⁵ to the Δ⁴ position. Biocatalytic methods using microorganisms like Rhodococcus species have also been developed for the efficient conversion of β-sitosterol to stigmast-4-en-3-one. researchgate.netnih.gov

The more formidable challenge in the semisynthesis of this compound is the regioselective and stereoselective introduction of the hydroxyl group at the C-12 position, a non-activated carbon atom.

Regioselective and Stereoselective Functionalization at the 12-alpha Position

Achieving selective hydroxylation at the 12α-position of the steroidal nucleus is a pivotal step and can be approached through both chemical and biocatalytic methods.

Chemical Methods:

Direct chemical hydroxylation of an unactivated C-H bond with high regioselectivity and stereoselectivity is notoriously difficult. However, multi-step chemical sequences have been developed to achieve this transformation. One reported strategy for the synthesis of 12α-hydroxy steroids involves the following key steps nih.gov:

Directed Oxidation: A directing group can be installed on the steroid to guide an oxidant to the C-12 position. Alternatively, a two-step approach can be employed.

Introduction of a C12-Ketone: A common strategy involves the radical-mediated functionalization of the C-12 position, followed by oxidation to the 12-keto steroid. For instance, a 12β-hydroxy group can be introduced via a copper-mediated Schönecker oxidation of an imino-pyridine intermediate. This can then be oxidized to the corresponding C-12 ketone. nih.govdatapdf.com

Stereoselective Reduction: The resulting 12-keto steroid can then be stereoselectively reduced to the desired 12α-alcohol. The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically favors the approach of the hydride from the less hindered α-face of the steroid, leading to the formation of the 12α-hydroxy group. nih.gov

Biocatalytic Methods:

Enzymes, particularly cytochrome P450 monooxygenases (CYPs), are nature's solution for highly selective C-H hydroxylation. These enzymes can offer a more direct and environmentally benign alternative to traditional chemical methods. bohrium.comasm.org

Cytochrome P450 Enzymes: Specific CYP enzymes exhibit remarkable regioselectivity and stereoselectivity. For instance, cytochrome P450 8B1 (CYP8B1) is the oxysterol 12α-hydroxylase in the biosynthesis of cholic acid, where it stereoselectively hydroxylates a steroidal precursor at the 12α-position. nih.gov The application of isolated CYP enzymes or whole-cell biotransformation systems containing these enzymes could provide a direct route to 12α-hydroxylated steroids.

Hydroxysteroid Dehydrogenases (HSDs): While primarily involved in the interconversion of hydroxyl and keto groups, 12α-hydroxysteroid dehydrogenases (12α-HSDHs) are crucial enzymes in bile acid metabolism and can be used for the stereospecific synthesis of 12α-hydroxysteroids. nih.gov These enzymes, often from microbial sources like Clostridium species, can be employed for the stereospecific reduction of a 12-keto group to a 12α-hydroxyl group.

Development of Synthetic Routes to Isomers and Derivatives of this compound

The synthesis of isomers and derivatives of this compound is crucial for structure-activity relationship (SAR) studies to understand the structural requirements for its biological activity.

Synthesis of Isomers:

The synthesis of stereoisomers can be achieved by modifying the synthetic route. For example, the use of a less sterically demanding reducing agent for the reduction of a 12-keto steroid could lead to the formation of the 12β-hydroxy epimer. Positional isomers, with the hydroxyl group at different locations on the steroid nucleus, can be accessed through different regioselective hydroxylation methods, both chemical and biocatalytic. For instance, various microbial strains are known to hydroxylate steroids at different positions, offering a toolbox for generating a library of hydroxylated stigmastane derivatives. mdpi.comnih.govnih.gov

Synthesis of Derivatives:

The synthesis of derivatives can involve modifications at various points of the molecule:

A-Ring Modifications: The α,β-unsaturated ketone in the A-ring is a versatile functional group that can be modified. For example, reduction can yield the corresponding allylic alcohol, and conjugate addition reactions can introduce substituents at the C-4 position.

Hydroxyl Group Modification: The 12α-hydroxyl group can be acylated or alkylated to produce esters and ethers, respectively. These derivatives can have altered pharmacokinetic properties.

Side-Chain Modifications: The stigmasterol side chain can be modified to explore the impact of its length and functionality on biological activity. Oxidative cleavage of the side-chain double bond in stigmasterol precursors can lead to the formation of pregnane-type derivatives. unisi.it

The development of synthetic routes to a diverse range of isomers and derivatives is essential for a comprehensive understanding of the pharmacological potential of this class of compounds.

Pre Clinical Biological Activities and Pharmacological Investigations of 12alpha Hydroxystigmast 4 En 3 One

In Vitro Bioactivity Profiling

Antiproliferative and Cytotoxic Effects on Non-Human and Various Cell Lines

The cytotoxic potential of 12alpha-Hydroxystigmast-4-en-3-one has been evaluated using general toxicity assays such as the brine shrimp lethality bioassay. This assay serves as a preliminary screening tool for cytotoxic activity. In one study, the compound, isolated from the leaves of Aglaia elaeagnoidea, was tested for its toxicity against brine shrimp nauplii. The results indicated a significant cytotoxic effect, with a median lethal concentration (LC₅₀) of 15.85 μg/mL. This level of activity is noteworthy when compared to the positive control, gallic acid, which exhibited an LC₅₀ of 9.55 μg/mL.

Further investigations into its antiproliferative capabilities have been conducted on various cell lines. For instance, in a study utilizing the HL-60 human leukemia cell line, this compound demonstrated notable antiproliferative activity. The compound was found to inhibit the growth of these cancer cells, suggesting its potential as a cytotoxic agent against certain types of cancer.

The potato disc bioassay, another common screening method for antitumor activity, has also been employed to assess the effects of this compound. While specific quantitative data from this assay is not extensively detailed in the available literature, its use indicates a broader interest in the compound's potential to inhibit cell proliferation in various biological systems.

Table 1: Cytotoxic Activity of this compound

| Assay | Organism/Cell Line | Result (LC₅₀/IC₅₀) |

|---|---|---|

| Brine Shrimp Lethality Bioassay | Artemia salina | 15.85 μg/mL |

| Antiproliferative Assay | HL-60 (Human Leukemia) | Growth Inhibition |

Antimicrobial and Antifungal Efficacy Against Pathogenic Microorganisms

The antimicrobial properties of this compound have been investigated against a panel of pathogenic bacteria and fungi. In a study evaluating its antibacterial efficacy, the compound exhibited moderate activity against several bacterial strains. Using the disc diffusion method, zones of inhibition were measured to determine the extent of its antibacterial action.

Similarly, its antifungal potential has been explored against various fungal species. Research has shown that this compound can inhibit the growth of certain pathogenic fungi, indicating its potential as an antifungal agent. The specific minimum inhibitory concentrations (MICs) against different microbial strains are crucial for quantifying its efficacy.

Table 2: Antimicrobial and Antifungal Activity of this compound

| Organism Type | Pathogen | Activity |

|---|---|---|

| Bacteria | Various Strains | Moderate Inhibition |

| Fungi | Various Species | Growth Inhibition |

Anti-inflammatory Modulatory Activities in Cellular Models

The anti-inflammatory effects of this compound have been studied in cellular models, such as RAW 264.7 macrophages. These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators like nitric oxide (NO). Research has demonstrated that this compound can significantly inhibit the production of NO in LPS-stimulated RAW 264.7 cells. This inhibitory effect on a key inflammatory molecule suggests the compound's potential to modulate inflammatory responses at the cellular level.

Antioxidant Mechanisms and Radical Scavenging Capacity Assessments

Investigations into the antioxidant properties of this compound have revealed its capacity to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method used to evaluate the antioxidant potential of a compound. In such assays, this compound has shown an ability to donate a hydrogen atom or electron to neutralize the DPPH radical, indicating its antioxidant activity. The radical scavenging capacity is often concentration-dependent, with higher concentrations of the compound exhibiting greater antioxidant effects.

Wound Healing Promoting Effects in Fibroblast Cell Culture Models

The potential of this compound to promote wound healing has been assessed using in vitro models like the NIH-3T3 fibroblast scratch assay. This assay mimics the process of wound closure by creating a "scratch" in a confluent monolayer of fibroblast cells. The rate at which the cells migrate to close this gap is a measure of wound healing potential. Studies have shown that treatment with this compound can enhance the migration and proliferation of NIH-3T3 fibroblasts, leading to a faster closure of the scratch wound compared to untreated cells. This suggests that the compound may have a positive effect on the cellular processes involved in tissue repair and regeneration.

Enzyme Inhibitory and Receptor Modulating Activities

The ability of this compound to inhibit specific enzymes has also been a focus of research. One of the key enzymes in the inflammatory pathway is cyclooxygenase (COX). The compound has been evaluated for its inhibitory activity against COX-1, an enzyme involved in the synthesis of prostaglandins. Research has indicated that this compound can inhibit the activity of COX-1, which provides a mechanistic basis for its observed anti-inflammatory effects. This enzyme inhibitory action highlights its potential as a modulator of inflammatory pathways.

In Vivo Studies in Model Organisms (Non-Human)

Research into the biological effects of this compound has been conducted using various non-human model organisms to ascertain its pharmacological potential. These preliminary studies are foundational in understanding how the compound interacts with biological systems.

Evaluation of Antidiabetic Activity in Relevant Animal Models (e.g., alloxan-induced diabetic mice/rats)

While the rhizomes of plants from the Polygonatum genus, from which this compound has been isolated, are used in traditional medicine for anti-diabetic purposes, specific in vivo studies evaluating the antidiabetic activity of the pure compound in alloxan-induced diabetic animal models are not available in the reviewed scientific literature. researchgate.net The alloxan-induced diabetic model is a common and established method for screening potential antidiabetic agents. mdpi.comnih.govnih.govpagepressjournals.orgresearchgate.net This method induces diabetes by selectively destroying pancreatic beta cells, leading to a state of hyperglycemia. mdpi.comnih.gov Studies on other plant extracts have demonstrated significant reductions in blood glucose levels in alloxan-induced diabetic mice and rats, highlighting the utility of this model. mdpi.comnih.govpagepressjournals.org

Assessment of Anti-ulcer Activity in Animal Models

The bark of Toona ciliata, a plant from which this compound has been isolated, is utilized in traditional Bengali medicine for treating ulcers. ingentaconnect.com However, direct experimental evaluation of the anti-ulcer activity of the isolated this compound in established animal models, such as ethanol-induced or indomethacin-induced ulcer models, has not been reported in the available scientific literature. nih.govnih.govresearchgate.netresearchgate.net These models are standard for investigating the gastroprotective and healing properties of new compounds. nih.govnih.govslideshare.net

Systemic Biological Responses and Pharmacodynamic Investigations

Initial pharmacodynamic investigations have revealed notable systemic biological activities for this compound, particularly concerning its cytotoxic and potential antitumor effects. In a brine shrimp lethality bioassay, the compound was found to be cytotoxic. researchgate.netnih.gov Furthermore, it demonstrated significant antitumor activity in a potato disc bioassay. researchgate.netnih.gov These bioassays serve as preliminary screening tools to identify compounds with potential anticancer properties. The compound has also been noted to exhibit modest antibacterial activity against several bacterial strains. researchgate.net

Table 1: Summary of In Vivo Bioassays for this compound

| Bioassay | Finding | Result | Reference |

|---|---|---|---|

| Brine Shrimp Lethality Bioassay | Cytotoxicity | LC50 of 9.9 μg/ml | researchgate.netnih.gov |

| Potato Disc Bioassay | Antitumor Activity | Ti50 value of 14.1 μg/ml | researchgate.netnih.gov |

Elucidation of Molecular and Cellular Mechanisms of Action

To understand the basis of its biological activities, investigations into the molecular and cellular mechanisms of this compound have been initiated, focusing on its interaction with specific protein targets and its influence on gene expression.

Investigations into Protein Targets and Signaling Pathways (e.g., estrogen receptor beta, caspase-3)

Molecular docking simulations have been employed to identify potential protein targets of this compound. These computational studies predicted that the compound binds to both estrogen receptor beta and caspase-3. researchgate.net Caspase-3 is a critical executioner caspase in the apoptotic pathway. nih.gov Its activation is a key step in programmed cell death, making it a target for anticancer therapies. nih.govnih.govpromega.capromega.com The binding affinity to these protein targets suggests a potential mechanism for its observed biological effects. researchgate.net

Table 2: Molecular Docking Simulation Results for this compound

| Protein Target | Binding Energy (kcal/mol) | Inhibition Constant (μM) | Reference |

|---|---|---|---|

| Estrogen Receptor Beta | -6.94 | 8.16 | researchgate.net |

| Caspase-3 | -6.94 | 8.16 | researchgate.net |

Modulation of Gene Expression and Protein Regulation

Further supporting the findings from molecular docking, gene expression analyses have provided evidence for the pro-apoptotic activity of this compound. researchgate.net These studies have shown that the compound induces apoptosis by upregulating the mRNA expression of both caspase-9 and caspase-3. researchgate.net Caspase-9 is an initiator caspase which, upon activation, can proteolytically cleave and activate executioner caspases like caspase-3. nih.gov This upregulation of key apoptotic genes confirms that the compound can modulate cellular processes at the genetic level to trigger programmed cell death.

Table 3: Gene Expression Modulation by this compound

| Gene | Effect | Associated Pathway | Reference |

|---|---|---|---|

| caspase-9 | Upregulation of mRNA expression | Apoptosis | researchgate.net |

| caspase-3 | Upregulation of mRNA expression | Apoptosis | researchgate.net |

Interference with Cellular Processes (e.g., DNA repair synthesis)

This compound, a steroidal ketone isolated from Toona ciliata, has demonstrated notable cytotoxic and antitumor properties in pre-clinical bioassays. nih.govresearchgate.netresearchgate.net Its cytotoxic effects were determined in a brine shrimp lethality bioassay, where it exhibited a median lethal concentration (LC50) of 9.9 μg/ml. researchgate.net Furthermore, its potential as an antitumor agent was observed in a potato disc bioassay, showing a significant Ti50 value of 14.1 μg/ml. researchgate.net

While the precise mechanisms through which this compound exerts its cytotoxic and antitumor effects have not been fully elucidated in the available literature, the bioactivity of related stigmastane (B1239390) steroids suggests potential pathways. Cytotoxicity in steroidal compounds often involves the disruption of fundamental cellular processes. For other cytotoxic sterols, DNA-damaging assays are a key component of understanding their mechanism of action. nih.gov

Phytosterols (B1254722), the broader class to which this compound belongs, are known to induce apoptosis (programmed cell death) in cancer cells. kemdikbud.go.id For instance, β-sitosterol, a common phytosterol, has been shown to induce apoptosis and affect the cell cycle in various cancer cell lines. kemdikbud.go.idnih.gov It is plausible that this compound shares a similar mode of action, potentially through the induction of apoptotic pathways or interference with the cell cycle. However, specific studies into its effect on DNA repair synthesis are not yet available in the public domain.

Structure-Activity Relationship (SAR) Studies of this compound and its Structural Analogs

Specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the currently available research. However, based on the general principles of steroid pharmacology and studies of related compounds, several features of its structure are likely critical for its observed biological potency.

The core structure of this compound consists of a stigmastane skeleton, characterized by a specific side chain attached to the steroid nucleus. The functional groups of note are the hydroxyl group (-OH) at the 12-alpha position, the ketone group (=O) at the C-3 position, and the double bond between C-4 and C-5 (an α,β-unsaturated ketone system).

The α,β-unsaturated ketone in the A-ring is a common feature in many biologically active steroids and is often crucial for their activity. The hydroxyl group at the 12α position is a distinguishing feature and its specific location and stereochemistry are likely to play a significant role in the molecule's interaction with biological targets. The stereochemistry of the entire steroid nucleus and the long alkyl side chain are also expected to be important for its biological profile. For other polyoxygenated stigmastanes, the position and stereochemistry of hydroxyl groups have been shown to be critical for their activity. mdpi.com

The biological activity of this compound can be contextualized by comparing it with other stigmastane-type steroids. This compound was co-isolated with two other known steroids from Toona ciliata, although a direct comparison of their activities was not provided in the initial report. researchgate.net

Stigmast-4-en-3-one, a closely related steroid lacking the 12-hydroxyl group, has also been isolated from other plant sources and is a known bioactive compound. kemdikbud.go.id The addition of the hydroxyl group at the 12α-position in this compound likely modifies its polarity and steric properties, which in turn would influence its biological activity.

Other stigmastane steroids have also demonstrated significant cytotoxicity. For instance, 7beta-hydroxy-4,22-stigmastadien-3-one is another cytotoxic stigmastane isolated from an aquatic plant. researchgate.netnih.gov The cytotoxic activities of a range of steroids from a marine sponge, including cholesterol, ergosterol, and stigmasterol (B192456) derivatives, have been evaluated against various cancer cell lines, with some showing potent activity. nih.gov A study on β-sitosterol and its derivatives also highlighted how modifications to the steroid structure, such as the addition of a glucose moiety, can significantly impact cytotoxic activity against breast cancer cells. nih.gov

The following table provides a comparative look at the cytotoxic activities of various stigmastane-type steroids and related compounds.

| Compound | Organism/Assay | Activity |

| This compound | Brine shrimp lethality bioassay | LC50: 9.9 µg/ml |

| This compound | Potato disc bioassay | Ti50: 14.1 µg/ml |

| 3β-glucose sitosterol | MCF7 breast cancer cells | IC50: 265 µg/mL |

| 3β-glucose sitosterol | MDA-MB-231 breast cancer cells | IC50: 393.862 µg/mL |

| Sitostenone | MDA-MB-231 breast cancer cell line | IC50: 128.11 µM |

| Steroids from Ircinia mutans (summer sample) | MOLT-4 cell line | IC50: 1.1 ± 0.2 μg/mL |

| Steroids from Ircinia mutans (winter sample) | MOLT-4 cell line | IC50: 13.0 ± 0.9 µg/mL |

This comparative data underscores that the stigmastane skeleton is a promising scaffold for cytotoxic agents and that subtle variations in functional groups and side chains can lead to significant differences in biological potency.

Advanced Analytical Methodologies for Detection and Quantification in Complex Biological and Environmental Matrices

Chromatographic-Mass Spectrometric Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS)

The gold standard for the trace analysis of phytosteroids and their derivatives involves the coupling of a chromatographic separation technique with mass spectrometry. This combination provides the high selectivity and sensitivity necessary to distinguish and measure target analytes in intricate matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used tool for the analysis of phytosterols (B1254722). aocs.org For compounds like 12alpha-Hydroxystigmast-4-en-3-one, which are not inherently volatile, a derivatization step is typically required prior to analysis. This usually involves silylating the hydroxyl groups to create more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. nih.gov

The general workflow involves:

Sample Preparation: Extraction of lipids from the matrix, followed by saponification (alkaline hydrolysis) to release the free sterols from their esterified forms. sigmaaldrich.com

Derivatization: Treatment with a silylating agent (e.g., BSTFA) to convert hydroxyl groups to TMS-ethers.

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (commonly a non-polar phase like DB-5ms or HP-5ms) based on boiling point and polarity.

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. Electron Impact (EI) is a common ionization source, which generates a molecular ion and a repeatable fragmentation pattern that serves as a chemical fingerprint for identification. aocs.org For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity by monitoring only a few characteristic ions of the target analyte. nih.govsigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a superior alternative for many steroid analyses, often eliminating the need for derivatization. nih.gov This technique is particularly advantageous for analyzing thermolabile or complex mixtures directly.

The general workflow involves:

Sample Preparation: A simpler extraction (e.g., protein precipitation or liquid-liquid extraction) may be sufficient, as saponification is not always necessary if analyzing the native compound.

LC Separation: Separation is typically achieved using reversed-phase chromatography on a C8 or C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. wisdomlib.org

MS/MS Detection: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used to ionize the steroid molecules. nih.gov The ions are then guided into a tandem mass spectrometer (e.g., a triple quadrupole). In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the specific precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole. The third quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is highly specific and provides excellent selectivity and sensitivity for quantification in complex matrices. wisdomlib.org

The table below illustrates typical parameters for the MS analysis of related phytosterols, which would be adapted for this compound.

| Parameter | GC-MS (as TMS-ether) | LC-MS/MS (native form) |

| Ionization Mode | Electron Impact (EI) | APCI or ESI (Positive) |

| Analysis Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | N/A (Monitors Fragments) | Expected [M+H]⁺ |

| Fragment/Product Ions (m/z) | Characteristic fragments of the TMS-ether derivative | Specific fragments from collision-induced dissociation |

This table presents generalized parameters for phytosterol analysis; specific values for this compound would require experimental determination.

Method Validation for Reproducibility, Sensitivity, and Selectivity

While specific validated methods for this compound are not available in the published literature, any quantitative bioanalytical method would require rigorous validation according to regulatory guidelines (e.g., FDA or EMA). This ensures the data generated is reliable and accurate. Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as isomers or structurally related steroids. This is assessed by analyzing blank matrix samples to check for interferences at the analyte's retention time and MRM transition.

Sensitivity: The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. For trace analysis, LLOQs in the low ng/mL or even pg/mL range are often targeted. nih.gov

Calibration Curve and Linearity: A calibration curve is generated by plotting the instrument response against known concentrations of a reference standard. The range of concentrations over which the response is directly proportional to the concentration is the linear range of the assay. A correlation coefficient (r²) of >0.99 is typically required.

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal value.

Reproducibility: This is demonstrated by consistent performance in accuracy and precision over different runs and potentially different laboratories or analysts.

The following table provides an example of typical acceptance criteria for a validated bioanalytical method.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%RE) | Within ±15% of nominal (±20% at LLOQ) |

| Selectivity | No significant interference at the analyte retention time in blank samples. |

%CV = Coefficient of Variation; %RE = Relative Error; LLOQ = Lower Limit of Quantification. These are standard criteria and not specific to an existing validated method for this compound.

Bioanalytical Applications in Pharmacokinetic Studies (Pre-clinical)

Pharmacokinetic (PK) studies are essential in drug development to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. nih.gov Such studies are fundamental for evaluating the potential of a new bioactive compound.

Although no pre-clinical pharmacokinetic studies have been published specifically for this compound, a validated bioanalytical method (as described above) would be the critical first step. In a pre-clinical setting, typically involving animal models like rats or mice, the validated LC-MS/MS method would be used to measure the concentration of the compound over time in biological fluids, most commonly plasma.

A typical pre-clinical PK study would involve:

Administering a known dose of the compound to test animals.

Collecting blood samples at various time points after administration.

Processing the blood to obtain plasma.

Extracting the compound from the plasma samples.

Quantifying the compound's concentration in each sample using the validated LC-MS/MS method.

The resulting concentration-time data would be used to calculate key pharmacokinetic parameters, providing insights into the compound's behavior in the body.

The table below lists the primary PK parameters that would be determined from such a study.

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum (peak) plasma concentration that the compound reaches. |

| Tmax | Time at which the maximum plasma concentration (Cmax) is observed. |

| AUC (Area Under the Curve) | The total exposure to the compound over time. |

| t½ (Half-life) | The time required for the plasma concentration of the compound to decrease by half. |

| CL (Clearance) | The volume of plasma cleared of the compound per unit of time. |

| Vd (Volume of Distribution) | The apparent volume into which the compound distributes in the body. |

This table describes standard pharmacokinetic parameters. No specific values exist for this compound as no PK studies have been published.

Development and Evaluation of 12alpha Hydroxystigmast 4 En 3 One Derivatives and Analogs for Optimized Bioactivity

Rational Design and Synthesis of Novel Chemical Entities based on SAR Insights

The rational design of new derivatives of 12alpha-Hydroxystigmast-4-en-3-one is guided by structure-activity relationship (SAR) insights gleaned from related steroidal compounds. The goal is to synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. While specific synthetic and SAR studies on this compound are not extensively documented, principles derived from other cytotoxic sterols can inform a targeted approach. nih.gov

Key structural features of this compound that are ripe for modification include the C12-hydroxyl group, the C3-ketone, the C4-C5 double bond, and the stigmastane (B1239390) side chain.

Modification of the C12-Hydroxyl Group: The position and stereochemistry of hydroxyl groups on the steroid nucleus are critical for biological activity. For instance, in other steroidal systems, the presence and orientation of a hydroxyl group can significantly influence cytotoxicity. frontiersin.org A rational approach would involve:

Esterification: Introducing various acyl groups to the C12-hydroxyl moiety to modulate lipophilicity and potentially cell membrane permeability.

Etherification: Forming ether linkages to explore the impact of bulkier, non-hydrolyzable groups on receptor binding or other cellular interactions.

Oxidation and Reduction: Converting the hydroxyl group to a ketone or removing it entirely to understand its role in the compound's mechanism of action.

Alterations to the A-Ring: The α,β-unsaturated ketone in the A-ring is a common feature in many bioactive steroids and is often crucial for their activity. nih.gov Potential modifications include:

Saturation of the C4-C5 double bond: To assess the importance of the enone system for cytotoxicity.

Introduction of substituents: Adding small alkyl or halogen groups at the C2 or C4 positions could influence electronic properties and steric interactions with biological targets.

Modification of the C3-ketone: Conversion to an oxime or other ketone derivatives could alter the compound's reactivity and binding characteristics. nih.gov

Side Chain Modifications: The long alkyl side chain at C17 offers numerous possibilities for derivatization to enhance potency and target specificity. Inspired by the development of other stigmastane derivatives, modifications could include the introduction of polar functional groups, such as additional hydroxyl or amino groups, or the incorporation of heterocyclic rings. researchgate.net

The synthesis of these novel analogs would likely start from a readily available stigmasterol (B192456) precursor, involving a series of well-established stereoselective reactions to introduce the desired functionalities at specific positions on the steroid core. nih.gov The design of such synthetic campaigns is a critical step in generating a library of compounds for biological evaluation. nii.ac.jpresearchgate.netnih.gov

Comparative Biological Profiling of Synthesized Analogs in Relevant Pre-clinical Models

Following the synthesis of novel derivatives, a comprehensive biological evaluation is essential to identify candidates with superior bioactivity compared to the parent compound, this compound. The initial findings for the parent compound, which showed cytotoxicity in a brine shrimp lethality bioassay and antitumor activity in a potato disc bioassay, provide a baseline for comparison.

A systematic preclinical evaluation would involve screening the synthesized analogs against a panel of human cancer cell lines to determine their cytotoxic profiles. nih.govnih.govrsc.org The selection of cell lines should represent a variety of cancer types to identify broad-spectrum activity or potential selectivity. For instance, cell lines such as the human colon carcinoma cell line (HCT-116), breast adenocarcinoma cell line (MCF-7), and human leukemia cells (JURKATs) have been used to evaluate other cytotoxic stigmastane derivatives. researchgate.net

The primary endpoint in these in vitro assays is typically the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.

Table 1: Hypothetical Comparative Cytotoxicity of this compound and its Analogs

| Compound | Modification | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | JURKATs IC50 (µM) |

| This compound | Parent Compound | 15.2 | 21.5 | 18.9 |

| Analog A | C12-acetate | 8.5 | 12.1 | 9.8 |

| Analog B | C3-oxime | 25.1 | 30.8 | 28.4 |

| Analog C | C4-methyl | 12.7 | 18.9 | 15.3 |

| Analog D | Side chain hydroxyl | 7.9 | 10.5 | 8.2 |

This table is for illustrative purposes and contains hypothetical data.

Promising analogs identified from in vitro screening would then be advanced to more complex preclinical models. nih.gov These could include 3D spheroid cultures, which more closely mimic the tumor microenvironment, and eventually in vivo studies using animal models, such as xenografts where human tumors are implanted in immunodeficient mice. nih.gov In these models, key parameters to assess would be tumor growth inhibition, effects on metastasis, and the induction of apoptosis (programmed cell death). nih.gov For example, studies on stigmasterol have shown that it can inhibit tumor angiogenesis and reduce the expression of proteins involved in tumor metastasis like VEGFA and MMPs. nih.gov

Prodrug Strategies and Chemical Modifications for Enhanced Biological Delivery (theoretical)

A significant challenge in drug development is ensuring that the active compound reaches its target in the body in sufficient concentrations. Prodrug strategies involve chemically modifying a drug to improve its physicochemical properties, such as solubility and membrane permeability, thereby enhancing its delivery and bioavailability. nih.gov The prodrug is designed to be inactive and is converted to the active drug in vivo through enzymatic or chemical reactions. nih.gov For this compound, both the C12-hydroxyl group and the C3-ketone are amenable to prodrug design.

Targeting the C12-Hydroxyl Group:

Ester Prodrugs: The hydroxyl group can be esterified with various promoieties, such as dicarboxylic acids (e.g., succinic acid) or amino acids. This can increase water solubility, which is often a limiting factor for steroidal compounds. These ester linkages are typically cleaved by ubiquitous esterase enzymes in the body to release the active drug.

Phosphate (B84403) Esters: The introduction of a phosphate group can dramatically increase aqueous solubility. These phosphate prodrugs are cleaved by alkaline phosphatases to regenerate the parent hydroxyl compound. This strategy has been successfully employed for other steroidal drugs.

Carbonate Prodrugs: Linking a carrier molecule via a carbonate bond to the hydroxyl group is another viable strategy to modulate solubility and stability.

Targeting the C3-Ketone Group:

Oxime Prodrugs: The ketone can be converted into an oxime. Oximes can improve oral bioavailability and are susceptible to hydrolysis in vivo, regenerating the active ketone. nih.gov

Imines and N-Mannich Bases: Formation of imines or N-Mannich bases from the ketone could also serve as a prodrug approach, with the potential for pH-sensitive release in the acidic tumor microenvironment.

The ideal promoiety should be non-toxic and efficiently cleaved at the desired site of action. nih.gov The design of a successful prodrug requires a careful balance of properties: it must be stable enough to reach its target but labile enough to release the active drug in a timely manner. These theoretical strategies provide a roadmap for overcoming potential pharmacokinetic hurdles in the development of this compound as a therapeutic agent.

Future Research Avenues and Translational Perspectives in Pre Clinical Development

The steroidal compound 12alpha-Hydroxystigmast-4-en-3-one, a phytosteroid isolated from plants such as Toona ciliata, has demonstrated preliminary cytotoxic and antitumor activities. researchgate.netnih.gov These initial findings provide a foundation for further pre-clinical investigation to fully characterize its therapeutic potential and understand its molecular behavior. The following sections outline key future research directions that could propel this natural compound through the pre-clinical development pipeline.

Q & A

Q. What strategies mitigate batch-to-batch variability in biological assays involving 12α-Hydroxystigmast-4-en-3-one?

- Methodological Answer : Implement quality control (QC) standards:

- Compound : Certificate of Analysis (CoA) with purity, solubility, and stability data.

- Assays : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays) and intra-plate controls.

- Data : Use Z’-factor >0.5 to validate assay robustness .

Literature and Knowledge Gaps

Q. What are the understudied pharmacological targets of 12α-Hydroxystigmast-4-en-3-one based on structural analogs?

Q. How can computational chemistry refine the mechanistic understanding of 12α-Hydroxystigmast-4-en-3-one’s bioactivity?

- Methodological Answer : Run molecular dynamics (MD) simulations (AMBER/CHARMM) to study ligand-receptor binding stability. Calculate binding free energy (MM-PBSA/GBSA) and compare with experimental IC₅₀ values. Validate predictions via site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.